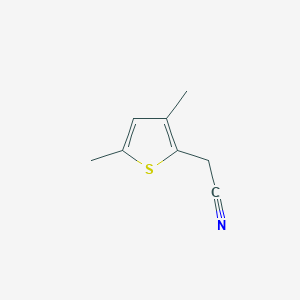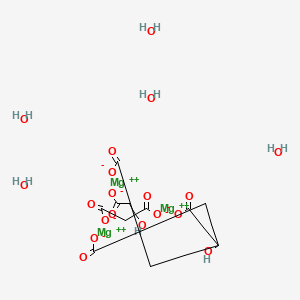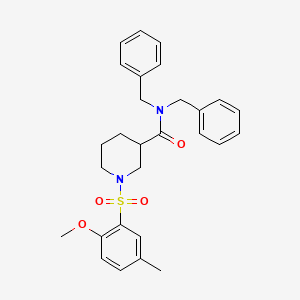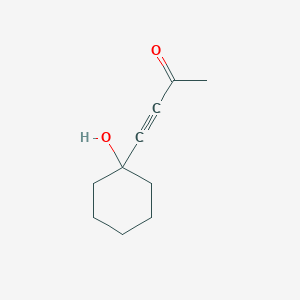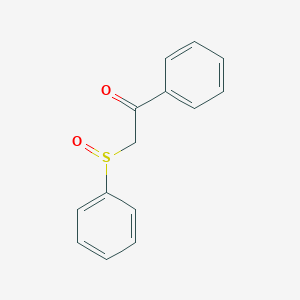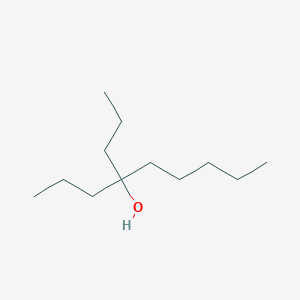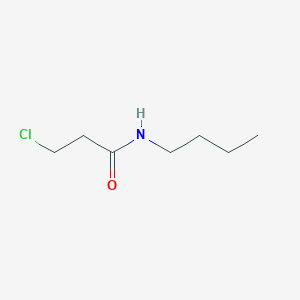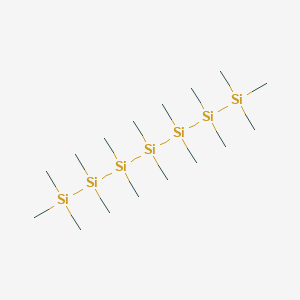![molecular formula C22H37NO B14729430 4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol CAS No. 6641-22-1](/img/structure/B14729430.png)
4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol is an organic compound known for its sterically hindered phenolic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-di-tert-butylphenol and cyclohexylamine.
Mannich Reaction: The key step involves a Mannich reaction, where 2,6-di-tert-butylphenol reacts with formaldehyde and cyclohexylamine to form the desired product. The reaction is typically carried out in the presence of an acid catalyst under controlled temperature conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the amino group.
Substitution: The tert-butyl groups and the cyclohexylamino moiety can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Amino alcohols and other reduced forms.
Substitution: Halogenated phenols and substituted cyclohexyl derivatives.
Applications De Recherche Scientifique
4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol has several scientific research applications:
Chemistry: Used as a stabilizer and antioxidant in polymer chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as an additive in lubricants and fuels to enhance stability and performance.
Mécanisme D'action
The mechanism of action of 4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol involves its interaction with molecular targets such as enzymes and free radicals. The phenolic group can donate hydrogen atoms to neutralize free radicals, while the amino group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The bulky tert-butyl groups provide steric hindrance, enhancing the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in similar applications.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Another hindered phenolic compound with applications in stabilizing lubricants and oils.
2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one: A related compound with antioxidant properties.
Uniqueness
4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol is unique due to the presence of the cyclohexylamino moiety, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
6641-22-1 |
|---|---|
Formule moléculaire |
C22H37NO |
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
4,6-ditert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol |
InChI |
InChI=1S/C22H37NO/c1-15-17(14-23-16-11-9-8-10-12-16)20(24)19(22(5,6)7)13-18(15)21(2,3)4/h13,16,23-24H,8-12,14H2,1-7H3 |
Clé InChI |
BTNFUQQIIWPARS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1C(C)(C)C)C(C)(C)C)O)CNC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



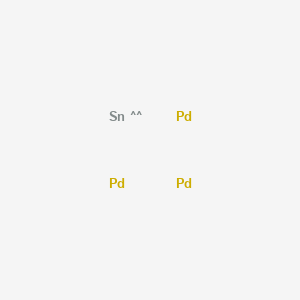
![1-(3-Methylphenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine](/img/structure/B14729378.png)

